molecular formula C18H19F3N2O4S B2414504 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide CAS No. 1105229-58-0

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Cat. No.: B2414504
CAS No.: 1105229-58-0
M. Wt: 416.42
InChI Key: YUDNDDZLIMEHSL-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a complex organic compound characterized by its unique chemical structure This compound features a benzamide core substituted with a dimethylsulfamoyl group and a trifluoromethylphenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylsulfamoyl Group: The benzamide intermediate is then reacted with dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamoyl group.

    Attachment of the Trifluoromethylphenoxyethyl Moiety: The final step involves the nucleophilic substitution reaction of the intermediate with 2-(3-(trifluoromethyl)phenoxy)ethyl bromide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or thiol.

    Substitution: The trifluoromethylphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethylphenoxy group can enhance binding affinity to certain proteins or enzymes, while the dimethylsulfamoyl group can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-dimethylsulfamoyl)-N-(2-(3-chlorophenoxy)ethyl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-(2-(3-methylphenoxy)ethyl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-(2-(3-fluorophenoxy)ethyl)benzamide

Uniqueness

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c1-23(2)28(25,26)16-8-6-13(7-9-16)17(24)22-10-11-27-15-5-3-4-14(12-15)18(19,20)21/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDNDDZLIMEHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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